molecular formula NO2C6H4OCH3<br>C7H7NO3<br>C7H7NO3 B033030 2-Nitroanisole CAS No. 91-23-6

2-Nitroanisole

Cat. No. B033030
CAS RN: 91-23-6
M. Wt: 153.14 g/mol
InChI Key: CFBYEGUGFPZCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Nitroanisole is synthesized through nitration processes, where anisole undergoes electrophilic aromatic substitution with nitric acid. A study by Yingzi Liu et al. (2008) developed a new electrochemical synthesis of 2-anisidine from 2-nitroanisole, indicating an innovative approach to its production under mild conditions, avoiding volatile, toxic solvents, and catalysts (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Nitroanisole is characterized by the presence of a nitro group (NO2) attached to an anisole (methoxybenzene) molecule. This structure is crucial for its reactivity and properties. Research on related molecules, such as 5-chloro-2-nitroanisole, provides insights into the impact of substitutions on the molecule's electronic and structural characteristics, offering a basis for understanding 2-Nitroanisole's behavior (Meenakshi, 2017).

Scientific Research Applications

Workplace Air Monitoring

2-Nitroanisole, a colorless or slightly yellowish liquid, is primarily used in producing o-anisidine, which indirectly contributes to over 100 azo dyes. A study by Jeżewska and Woźnica (2020) developed a method for determining 2-nitroanisole concentrations in workplace air, utilizing gas chromatography. This method allows selective determination of 2-nitroanisole in the presence of other compounds, ensuring occupational safety and health in environments where it is used (Jeżewska & Woźnica, 2020).

Occupational Exposure Limits

Starek's (2019) research provides detailed documentation on Occupational Exposure Limits (OELs) for 2-nitroanisole. This study emphasizes its carcinogenic classification in the European Union and the associated risks with exposure through the respiratory tract or skin. The research sets a Maximum Admissible Concentration (MAC) for 2-nitroanisole, balancing its utility in industrial applications against potential health risks (Starek, 2019).

Carcinogenicity and Genotoxic Mechanism

Stiborová et al. (2003) investigated the carcinogenic potential of 2-nitroanisole in humans, stemming from its status as a potent bladder carcinogen in rodents. The study revealed its ability to bind covalently to DNA after reductive activation, suggesting a carcinogenic risk for humans as well. This emphasizes the need for careful handling and regulation of 2-nitroanisole in industrial settings (Stiborová et al., 2003).

Industrial Applications and Catalysis

Tadepalli, Halder, and Lawal (2007) explored the hydrogenation of o-nitroanisole to o-anisidine in a packed-bed microreactor. This study is significant for the pharmaceutical and fine chemicals industries, offering insights into reactor performance and reaction kinetics under various conditions. It demonstrates the industrial application of 2-nitroanisole in a controlled and optimized process (Tadepalli et al., 2007).

Safety And Hazards

2-Nitroanisole is classified as Acute Tox. 4 Oral - Carc. 1B . It may be toxic by ingestion, inhalation, or skin absorption . Contact may irritate skin, eyes, and mucous membranes .

properties

IUPAC Name

1-methoxy-2-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
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InChI Key

CFBYEGUGFPZCNF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

Record name 2-NITROANISOLE
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DSSTOX Substance ID

DTXSID3020962
Record name 1-Methoxy-2-nitrobenzene
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Molecular Weight

153.14 g/mol
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Physical Description

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID.
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Boiling Point

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C
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Flash Point

124 °C, 142 °C closed cup, 142 °C c.c.
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Solubility

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble)
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Density

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C)
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Vapor Density

Relative vapor density (air = 1): 5.29
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Vapor Pressure

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004
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Product Name

2-Nitroanisole

Color/Form

Colorless to yellowish liquid, Light reddish or amber liquid

CAS RN

91-23-6, 29191-53-5
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Melting Point

10.5 °C
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Synthesis routes and methods

Procedure details

10 mol of 2-nitrophenol was charged into a stirred, heated reactor, along with 800 ml of nonane and 5% N,N'-dimethylbenzoamidine, and the mixture was heated to 150° C. Then 12 mol of dimethyl carbonate was added portionwise over 5 hr. The methanol produced by the reaction was removed by distillation over a distillation column. After completion of the reaction, the reaction mixture was refined by distillation. 2-Nitroanisole was obtained in the amount of about 9 mol, corresponding to a yield of c. 90%, based on the starting amount of 2-nitrophenol.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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